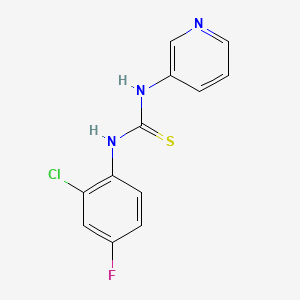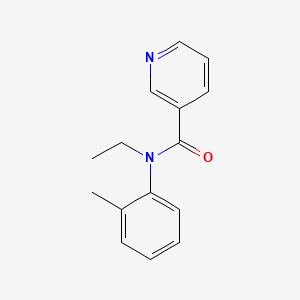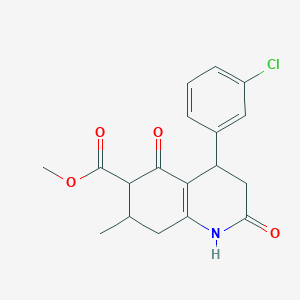
N-(2-chloro-4-fluorophenyl)-N'-3-pyridinylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of N-(2-chloro-4-fluorophenyl)-N'-3-pyridinylthiourea and related compounds involves several key steps, including the reaction of acylthiocyanates with chloro- and fluoro-anilines under solid-liquid phase transfer catalysis conditions, yielding thiourea derivatives with high efficiency. These methods highlight the importance of selecting appropriate reagents and conditions to achieve the desired chemical structures with high yields and specificity (Khazi, Koti, Chadha, & Mahajanshetti, 2006).
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals that the stability of molecules often arises from hyper-conjugative interactions and charge delocalization, as indicated by HOMO and LUMO analysis. X-ray diffraction (XRD) studies, coupled with Density Functional Theory (DFT) calculations, provide insights into the optimized molecular structure, including bond lengths and angles, which are crucial for understanding the chemical behavior and reactivity of such compounds (Mary et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives can include interactions with various reagents, leading to the formation of complexes or the introduction of new functional groups. The presence of fluorine and chlorine atoms in the molecule can significantly influence its reactivity, as these halogens are capable of engaging in various intermolecular interactions, contributing to the compound's reactivity and potential biological activity (Abad et al., 2006).
Physical Properties Analysis
The physical properties of thiourea derivatives, including this compound, are influenced by their molecular structure. Factors such as molecular weight, boiling and melting points, and solubility in various solvents are determined by the functional groups present in the molecule and their spatial arrangement. These properties are essential for predicting the compound's behavior in different chemical and biological environments.
Chemical Properties Analysis
The chemical properties of this compound are characterized by its ability to participate in various chemical reactions, including nucleophilic attacks, due to the presence of reactive functional groups. The electronic distribution within the molecule, as analyzed through HOMO-LUMO studies, provides insights into its potential reactivity. Furthermore, the presence of fluorine and chlorine atoms can lead to specific interactions, such as hydrogen bonding and halogen bonds, which can affect the compound's chemical stability and reactivity (Saeed, Erben, Shaheen, & Flörke, 2011).
properties
IUPAC Name |
1-(2-chloro-4-fluorophenyl)-3-pyridin-3-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN3S/c13-10-6-8(14)3-4-11(10)17-12(18)16-9-2-1-5-15-7-9/h1-7H,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMNJLNAWWYITD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=S)NC2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24796156 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-hydroxy-4-(methylthio)butanoyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5605048.png)
![N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-4-chlorobenzenesulfonamide](/img/structure/B5605061.png)
![2,2-dichloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5605084.png)
![(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-7-oxo-N-phenyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5605096.png)
![(3aR*,6S*)-2-(2-methoxyethyl)-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5605098.png)
![4-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-6-methyl-2-pyrimidinamine](/img/structure/B5605103.png)
![7-{[2-(benzylamino)pyrimidin-5-yl]methyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5605110.png)
![2-{1-[(3S)-1-benzyl-3-piperidinyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5605117.png)


![2-{1-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5605149.png)

![3-[(3-methoxybenzylidene)amino]-2-phenyl-4(3H)-quinazolinone](/img/structure/B5605159.png)
